2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid
Description
This compound is a tetrahydroquinoline derivative featuring a 3-cyano group, 7,7-dimethyl substitution, a 2-nitrophenyl moiety at position 4, and a sulfanyl acetic acid side chain. The structural complexity arises from the fused bicyclic system (1,4,6,8-tetrahydroquinoline) and the electron-withdrawing nitro group, which significantly influences its electronic and steric properties. Its synthesis likely involves cyclocondensation of β-keto esters with enamines, followed by functionalization of the thiol group . The compound’s structural determination could employ X-ray crystallography via programs like SHELX, a widely trusted tool for small-molecule refinement .
Properties
IUPAC Name |
2-[[3-cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2)7-13-18(15(24)8-20)17(11-5-3-4-6-14(11)23(27)28)12(9-21)19(22-13)29-10-16(25)26/h3-6,17,22H,7-8,10H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGLRCJVKUNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)O)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid involves multiple steps, each requiring specific conditions:
Formation of the tetrahydroquinoline core: : This is typically achieved through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The presence of a cyano group is introduced in one of these steps, often requiring basic conditions and a suitable cyanide source.
Incorporation of the nitrophenyl group: : This involves a nitration reaction, where a nitro group is introduced into a phenyl ring, often using nitrating agents like nitric acid or a nitric acid-sulfuric acid mixture.
Sulfur addition: : The thiol component is introduced through a nucleophilic substitution reaction, where the appropriate thiol reacts with a suitable leaving group on the quinoline derivative.
Final assembly: : The acetic acid group is added, often through a carboxylation reaction, where an ester intermediate is hydrolyzed under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. Techniques such as continuous flow chemistry or batch processing might be employed, and specific catalysts or reagents would be chosen to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions due to its functional groups:
Oxidation: : The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogenation catalysts or iron in acidic medium.
Substitution: : The cyano group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogenation catalysts, iron in acidic conditions
Substitution: : Various nucleophiles like amines or alcohols
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Derivatives of the original compound with functionalized cyano groups
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for synthesizing more complex molecules, due to its multiple functional groups which allow for diverse reactions.
Biology
It might act as a ligand in biochemical studies, interacting with proteins or enzymes in research on molecular recognition and binding affinities.
Medicine
Its derivatives could be explored as potential pharmaceutical agents, targeting specific biological pathways due to their unique structural features.
Industry
The compound could be used in the development of advanced materials, such as polymers or coatings, benefiting from its robust structure and reactivity.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, targeting specific proteins or enzymes. Its functional groups, such as the nitrophenyl and cyano groups, allow it to form strong bonds with biological targets. Pathways involved often include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, or binding to DNA or RNA molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
The target compound shares a core tetrahydroquinoline scaffold with analogs but differs in substituents. A key analog is 2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (). Here, the 2-nitrophenyl group is replaced with thiophen-2-yl, and the acetic acid is substituted with an ethoxyphenyl acetamide.
The nitro group enhances polarity and may confer redox activity, whereas the thiophene moiety could improve lipophilicity, affecting membrane permeability in biological systems.
Comparison with Nitrophenol Derivatives
lists nitrophenol derivatives (e.g., 4-nitrophenol-d4 and sodium salts). While these lack the tetrahydroquinoline core, the shared nitro group allows partial comparison:
- 2-Nitroanisole (O₂NC₆H₄OCH₃) shows higher stability under acidic conditions than the target compound’s nitro group, which may undergo reduction or nucleophilic attack.
Functional Group Variations in Quinoline Derivatives
includes compounds like 2-(5-chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid, which replaces the tetrahydroquinoline core with an indole system.
Research Findings and Hypothetical Data
While direct experimental data for the target compound are scarce in the provided evidence, substituent trends suggest:
- Solubility: Lower than nitrophenol salts due to the fused ring system but higher than purely aromatic analogs.
- Stability : Nitro group may render it sensitive to light or reducing agents.
- Biological Activity: The cyano and nitro groups could synergize for enzyme inhibition (e.g., kinase or protease targets).
Biological Activity
2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure which includes a tetrahydroquinoline core substituted with a cyano group and a nitrophenyl moiety. The presence of the sulfanyl and carboxylic acid functional groups suggests potential for various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds similar in structure to this compound possess notable antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
2. Antioxidant Activity
The antioxidant potential of related compounds has been documented in multiple studies. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the nitrophenyl group may enhance this activity by stabilizing radical intermediates .
3. Cholinesterase Inhibition
Compounds containing the tetrahydroquinoline structure have been evaluated for their ability to inhibit cholinesterase enzymes. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s. Preliminary data suggest that the compound may exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Antimicrobial Effects : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Antioxidant Mechanism : It likely operates through electron donation to neutralize free radicals or through metal chelation.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Antimicrobial Activity : A study evaluating various tetrahydroquinoline derivatives found that modifications at the 4-position significantly enhanced antibacterial efficacy against Klebsiella pneumoniae .
- Cholinesterase Inhibition Study : Research on similar compounds revealed that specific substitutions increased selectivity towards BChE over AChE, indicating potential for targeted therapeutic applications .
- Antioxidant Assessment : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
